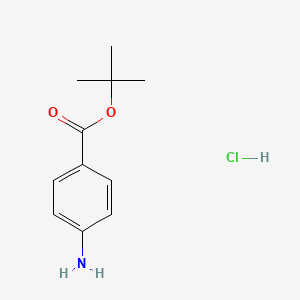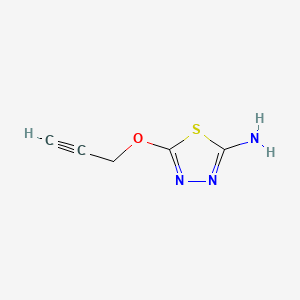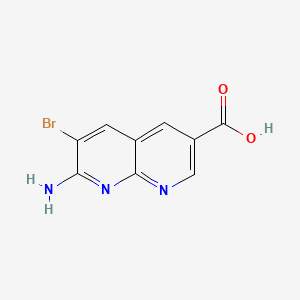
2-(3-(Trifluoromethyl)biphenyl-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(Trifluoromethyl)biphenyl-4-yl)acetic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, which is further connected to an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Trifluoromethyl)biphenyl-4-yl)acetic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Preparation of Aryl Halide and Boronic Acid: The aryl halide and boronic acid are prepared separately. The aryl halide is often synthesized through halogenation of the corresponding biphenyl compound.
Coupling Reaction: The aryl halide and boronic acid are then subjected to the Suzuki–Miyaura coupling reaction in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
化学反応の分析
Types of Reactions
2-(3-(Trifluoromethyl)biphenyl-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted biphenyl derivatives.
科学的研究の応用
2-(3-(Trifluoromethyl)biphenyl-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure and properties.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity
作用機序
The mechanism of action of 2-(3-(Trifluoromethyl)biphenyl-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The biphenyl structure provides a rigid framework that can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects .
類似化合物との比較
Similar Compounds
2-(3’-Fluoro-2-(trifluoromethyl)biphenyl-4-yl)acetic acid: Similar structure with a fluorine atom instead of a hydrogen atom on the biphenyl ring.
4-(Trifluoromethyl)phenylacetic acid: Lacks the biphenyl structure but contains the trifluoromethyl group attached to a phenyl ring.
Uniqueness
2-(3-(Trifluoromethyl)biphenyl-4-yl)acetic acid is unique due to the combination of the trifluoromethyl group and the biphenyl structure, which imparts distinct chemical and physical properties. This combination enhances its stability, reactivity, and potential for various applications compared to similar compounds.
特性
分子式 |
C15H11F3O2 |
|---|---|
分子量 |
280.24 g/mol |
IUPAC名 |
2-[4-phenyl-2-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C15H11F3O2/c16-15(17,18)13-8-11(10-4-2-1-3-5-10)6-7-12(13)9-14(19)20/h1-8H,9H2,(H,19,20) |
InChIキー |
JFLVSKQJIXQACA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)CC(=O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethanone, 1-[4-(2-amino-2-methylpropyl)-1-piperazinyl]-](/img/structure/B13931523.png)




![1,6-Diazaspiro[3.4]octane-1-carboxylic acid, 5-oxo-6-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B13931566.png)




![4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-methoxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B13931593.png)
